molecular formula C7H11Br B13500668 1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane

1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane

Cat. No.: B13500668
M. Wt: 175.07 g/mol
InChI Key: JGPDDPYMUYJCHR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, peroxides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane involves its ability to mimic the geometry and substituent exit vectors of para-substituted benzene rings. This property allows it to interact with various molecular targets and pathways, enhancing the physicochemical and pharmacokinetic properties of drug candidates .

Comparison with Similar Compounds

1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane is unique due to its three-dimensional structure and ability to serve as a bioisostere for para-substituted benzene rings. Similar compounds include:

Biological Activity

1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane, a compound belonging to the bicyclo[1.1.1]pentane family, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological systems, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H11Br
  • Molecular Weight : 199.08 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Interactions : The compound has been investigated for its potential to interact with specific enzymes, influencing metabolic pathways and signaling cascades .
  • Anti-inflammatory Properties : Bicyclo[1.1.1]pentanes are recognized for their anti-inflammatory effects, with studies suggesting that derivatives like this compound may modulate inflammatory responses in cellular models .
  • Cytotoxicity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is required to elucidate the mechanisms involved .

The mechanism of action for this compound is thought to involve:

  • Receptor Binding : The bromomethyl group may facilitate interactions with specific receptors or enzymes, altering their activity and leading to downstream biological effects.
  • Modulation of Signaling Pathways : The compound's structure suggests potential for influencing key signaling pathways involved in inflammation and cell proliferation.

Study 1: Anti-inflammatory Activity

A study focusing on bicyclo[1.1.1]pentanes demonstrated that derivatives could significantly reduce lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, indicating strong anti-inflammatory potential . The study highlighted the importance of structural modifications in enhancing biological efficacy.

Study 2: Cytotoxicity Evaluation

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxic properties, with IC50 values indicating significant potency against specific targets. Further mechanistic studies are needed to clarify the pathways involved in this activity.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
2-Methylbicyclo[2.2.2]octaneModerate anti-inflammatory effects
3-Bromobicyclo[2.2.2]octaneSignificant cytotoxicity
4-Bromobicyclo[3.3.0]octaneWeak enzyme inhibition

Properties

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

1-(bromomethyl)-3-methylbicyclo[1.1.1]pentane

InChI

InChI=1S/C7H11Br/c1-6-2-7(3-6,4-6)5-8/h2-5H2,1H3

InChI Key

JGPDDPYMUYJCHR-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C2)CBr

Origin of Product

United States

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